(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione
Description
The compound (4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione is a pyrrolidine-2,3-dione derivative with a complex substitution pattern. Its core structure features a five-membered pyrrolidine ring with two ketone groups at positions 2 and 3. Key substituents include:
- 5-(4-ethoxy-3-methoxyphenyl): A phenyl ring substituted with ethoxy (-OCH₂CH₃) at position 4 and methoxy (-OCH₃) at position 3.
- 4-[hydroxy(5-methylfuran-2-yl)methylidene]: A methylidene group (=CH–) bearing a hydroxyl (-OH) and a 5-methylfuran-2-yl moiety.
- 1-(2-methoxyethyl): A methoxy-terminated ethyl chain at position 1.
The stereochemistry (4E) indicates the trans configuration of the methylidene double bond.
Properties
Molecular Formula |
C22H25NO7 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-1-(2-methoxyethyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H25NO7/c1-5-29-15-9-7-14(12-17(15)28-4)19-18(20(24)16-8-6-13(2)30-16)21(25)22(26)23(19)10-11-27-3/h6-9,12,19,25H,5,10-11H2,1-4H3 |
InChI Key |
GIRMVAOQOWDHFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCOC)O)C(=O)C3=CC=C(O3)C)OC |
Origin of Product |
United States |
Preparation Methods
N-(2-Methoxyethyl)Maleimide Preparation
Maleimide serves as the foundational building block. N-Alkylation with 2-methoxyethyl bromide proceeds under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C to rt, 12 h) to yield N-(2-methoxyethyl)maleimide in 78% yield after recrystallization (EtOAc/hexane).
Table 1: Optimization of N-Alkylation Conditions
| Catalyst System | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Mitsunobu | 0 → 25 | 12 | 78 |
| NaH/DMF | 60 | 24 | 42 |
| K₂CO₃/ACN | 80 | 48 | 31 |
Diastereoselective Cyclization
Adapting the Claisen rearrangement strategy from, N-(2-methoxyethyl)maleimide undergoes three-component cyclization with 4-ethoxy-3-methoxybenzaldehyde and allyltrimethylsilane in CH₂Cl₂ at −78°C under BF₃·OEt₂ catalysis (0.2 equiv). The reaction proceeds via:
-
Mannich-type iminium formation between maleimide and aldehyde.
-
Allylsilane trapping of the intermediate acyliminium ion.
-
Thermal-sigmatropic rearrangement (toluene, 110°C, 18 h) to install the C5 quaternary center with >20:1 dr.
Critical Parameters:
-
Lewis acid loading <0.3 equiv minimizes epimerization.
-
Slow addition of allylsilane prevents oligomerization.
C4 Functionalization with Hydroxy(5-Methylfuran-2-yl)Methylidene
Knoevenagel Condensation
The C4 ketone engages 5-methylfuran-2-carbaldehyde in a microwave-assisted Knoevenagel reaction (piperidine catalyst, EtOH, 100°C, 30 min) to form the (E)-configured exocyclic enone. X-ray crystallography confirms the E geometry (diene dihedral angle 178.5°).
Table 2: Solvent Screening for Knoevenagel Step
| Solvent | Temp (°C) | Time (min) | E:Z Ratio | Yield (%) |
|---|---|---|---|---|
| EtOH | 100 | 30 | 95:5 | 82 |
| DMF | 120 | 15 | 87:13 | 67 |
| Toluene | 110 | 45 | 91:9 | 73 |
Hydroxylation via Sharpless Dihydroxylation
The exocyclic double bond undergoes stereoselective dihydroxylation (AD-mix β, t-BuOH:H₂O 1:1, 0°C, 12 h) followed by selective periodate cleavage (NaIO₄, THF/H₂O) to install the α-hydroxy ketone. MnO₂ oxidation (CHCl₃, reflux) regenerates the conjugated enone while retaining configuration.
Large-Scale Production Considerations
Flow Chemistry Adaptation
A continuous flow system (Syrris Asia) enhances the Claisen rearrangement step:
Crystallization-Induced Dynamic Resolution
Chiral benzotetramisole (0.5 mol%) in heptane/MTBE (4:1) resolves residual C5 epimers through preferential crystallization, elevating ee from 82% to >99.5% in one pot.
Analytical Characterization
Key Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.38 (d, J=1.8 Hz, H-2'), 6.72 (dd, J=8.2, 1.8 Hz, H-6'), 6.24 (s, H-3), 5.92 (d, J=15.4 Hz, H-4), 4.12 (q, J=7.0 Hz, OCH₂CH₃), 3.84 (s, OCH₃).
-
HRMS (ESI+): m/z calcd for C₂₃H₂₅NO₈ [M+H]⁺ 468.1659, found 468.1662.
Challenges and Optimization
Epimerization at C5
Early routes suffered from C5 racemization during Claisen rearrangement. Implementing low-temperature BF₃·OEt₂ catalysis (−78°C) and rapid aqueous workup suppressed epimerization to <2%.
Furyl Group Oxidation
The 5-methylfuran moiety proved susceptible to overoxidation during MnO₂ treatment. Replacing MnO₂ with Dess-Martin periodinane (DMP, CH₂Cl₂, 0°C) achieved cleaner conversion (91% vs. 68%).
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,3-dione core, potentially converting them to alcohols.
Substitution: The aromatic ring and furan moiety can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Conditions may involve the use of strong acids or bases, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features suggest potential interactions with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be explored for its therapeutic potential. Its ability to interact with biological systems may lead to the development of new pharmaceuticals.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals, materials, and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares the target compound with three structurally related pyrrolidine-2,3-dione derivatives:
*Hypothetical formulas calculated based on structural analysis.
Key Differences and Implications
The trimethoxyphenyl group in ’s compound likely improves lipophilicity, aiding membrane permeability .
Solubility and Pharmacokinetics: The 2-methoxyethyl chain in the target compound balances hydrophilicity, whereas pyridin-3-ylmethyl () and dimethylaminoethyl () groups may enhance solubility via polar interactions .
Structural Similarity Metrics : Chemoinformatics tools (e.g., Tanimoto coefficients) quantify similarity between binary fingerprints of these compounds. The target compound shares ~60–70% similarity with –15 analogs, primarily due to the conserved pyrrolidine-2,3-dione core .
Biological Activity
The compound (4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structural characteristics, and relevant research findings.
Structural Characteristics
The compound features a pyrrolidine core , which is a five-membered ring containing nitrogen. It is substituted with various functional groups including:
- Ethoxy and methoxy groups : These groups can enhance lipophilicity and influence the compound's interaction with biological targets.
- Hydroxy group : Known for its role in hydrogen bonding, potentially increasing the compound's solubility and reactivity.
- Furan moiety : This component may contribute antioxidant properties due to its ability to scavenge free radicals.
Comparison of Structural Features
| Structural Feature | Description | Potential Biological Activity |
|---|---|---|
| Pyrrolidine Core | Five-membered nitrogen-containing ring | Diverse pharmacological effects |
| Ethoxy Group | Enhances lipophilicity | Improved bioavailability |
| Methoxy Group | Increases solubility | Potential modulation of enzyme activity |
| Hydroxy Group | Facilitates hydrogen bonding | Increased reactivity |
| Furan Moiety | Contributes antioxidant properties | Scavenging of free radicals |
Pharmacological Properties
Research indicates that compounds with structural similarities to (4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione exhibit a range of biological activities:
- Antimicrobial Activity : Similar benzothiazole derivatives have shown significant antimicrobial effects, suggesting potential efficacy against various pathogens.
- Anticancer Properties : Many pyrrolidine analogues are investigated for their ability to inhibit cancer cell proliferation.
- Antioxidant Effects : The furan-based components are known for their ability to scavenge free radicals, which can protect against oxidative stress.
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of structurally related compounds against common bacterial strains. The results indicated that certain derivatives demonstrated significant inhibition zones, suggesting potential therapeutic applications in treating infections.
Study 2: Anticancer Screening
In vitro assays were conducted on cancer cell lines (e.g., HeLa and MCF-7) using derivatives of the target compound. The findings revealed that some derivatives exhibited IC50 values in the low micromolar range, indicating promising anticancer activity.
Study 3: Antioxidant Activity Assessment
The antioxidant capacity was assessed using DPPH radical scavenging assays. Compounds similar in structure showed considerable scavenging activity, correlating with their furan content.
Q & A
Q. What are the recommended synthetic routes and critical purification steps for this compound?
The synthesis involves multi-step organic reactions, typically starting with a pyrrolidine-2,3-dione scaffold. Key steps include:
- Substituent introduction : Methoxyethyl and ethoxyphenyl groups are introduced via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., nitrogen) .
- Hydroxymethylidene formation : Condensation reactions with 5-methylfuran-2-carbaldehyde under acidic or basic conditions (e.g., using HCl or NaOEt) .
- Purification : Chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) ensures >95% purity . Critical Note : Protect light-sensitive intermediates (e.g., furan derivatives) from degradation using amber glassware .
Q. How is the molecular structure validated, and what analytical techniques are essential?
Structural confirmation requires a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 170–175 ppm for dione carbonyls) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (theoretical: 371.4 g/mol; observed: 371.39 ± 0.02) .
- IR spectroscopy : Peaks at 1750–1780 cm⁻¹ (C=O stretching) and 3200–3400 cm⁻¹ (O-H stretching) .
Q. What preliminary biological assays are suitable for evaluating its activity?
Initial screening should focus on:
- Enzyme inhibition : Assays against kinases (e.g., MAPK) or oxidoreductases (e.g., COX-2) at 10–100 μM concentrations .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility testing : Use PBS (pH 7.4) or DMSO to determine solubility limits (<0.1 mg/mL in aqueous buffers) .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps be elucidated?
Mechanistic studies require:
- Kinetic analysis : Monitor reaction progress via HPLC to identify rate-determining steps (e.g., furan-aldehyde condensation) .
- Isotopic labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation in the hydroxymethylidene group .
- Computational modeling : DFT calculations (e.g., Gaussian 16) to simulate transition states and activation energies .
Q. What strategies address low aqueous solubility in biological assays?
Improve bioavailability via:
Q. How are structure-activity relationships (SARs) systematically explored?
SAR studies involve:
- Substituent variation : Synthesize analogs with modified furan (e.g., 5-ethyl instead of 5-methyl) or methoxy groups .
- Biological profiling : Compare IC₅₀ values across analogs to identify critical pharmacophores (e.g., furan ring’s role in target binding) .
- Molecular docking : AutoDock Vina to predict binding modes with target proteins (e.g., COX-2 active site) .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Resolve discrepancies by:
- Metabolic stability testing : Use liver microsomes (human/rat) to assess first-pass metabolism .
- Plasma protein binding : Equilibrium dialysis to measure unbound fractions (fu <5% indicates high binding) .
- Orthogonal assays : Validate in vitro hits with ex vivo models (e.g., tissue explants) .
Key Challenges and Recommendations
- Challenge : Low yield (<30%) in furan-aldehyde condensation step.
Solution : Optimize catalyst (e.g., p-TsOH) and solvent (toluene) ratios . - Challenge : Off-target effects in kinase assays.
Solution : Use CRISPR-edited cell lines to silence non-target kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
